2-(2-((2,4-Dichlorobenzyl)thio)acetyl)-N-(2-methoxyethyl)hydrazine-1-carbothioamide
Overview
Description
2-(2-((2,4-Dichlorobenzyl)thio)acetyl)-N-(2-methoxyethyl)hydrazine-1-carbothioamide is a complex organic compound characterized by the presence of a dichlorobenzyl group, a thioacetyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,4-Dichlorobenzyl)thio)acetyl)-N-(2-methoxyethyl)hydrazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the 2,4-dichlorobenzyl thioacetate. This intermediate is then reacted with N-(2-methoxyethyl)hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2,4-Dichlorobenzyl)thio)acetyl)-N-(2-methoxyethyl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the dichlorobenzyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dichlorobenzyl derivatives.
Scientific Research Applications
2-(2-((2,4-Dichlorobenzyl)thio)acetyl)-N-(2-methoxyethyl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-((2,4-Dichlorobenzyl)thio)acetyl)-N-(2-methoxyethyl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-dichlorobenzyl)oxy]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide
- N-allyl-2-{[(2,4-dichlorophenoxy)acetyl]hydrazinecarbothioamide}
Uniqueness
2-(2-((2,4-Dichlorobenzyl)thio)acetyl)-N-(2-methoxyethyl)hydrazine-1-carbothioamide is unique due to the presence of the thioacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-3-(2-methoxyethyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2S2/c1-20-5-4-16-13(21)18-17-12(19)8-22-7-9-2-3-10(14)6-11(9)15/h2-3,6H,4-5,7-8H2,1H3,(H,17,19)(H2,16,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBIWSDSSWHAHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC(=O)CSCC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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